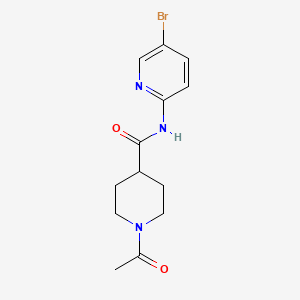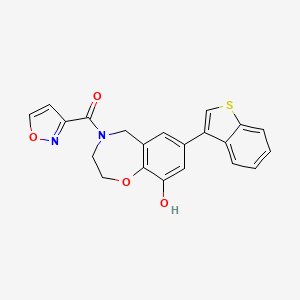
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用机制
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide works by irreversibly binding to the active site of enzymes, resulting in the covalent modification of the enzyme. This modification allows for the identification and characterization of the enzyme activity. This compound can be designed to target specific classes of enzymes, such as serine hydrolases or cysteine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In proteomics research, this compound has been used to identify and characterize enzyme activities in various biological systems. In drug discovery, this compound has been used to identify potential drug targets and to screen for potential drug candidates. In neuroscience, this compound has been used to study the activity of enzymes involved in neurotransmitter synthesis and degradation.
实验室实验的优点和局限性
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its ability to identify and characterize enzyme activities in complex biological systems. This compound can also be designed to target specific classes of enzymes, allowing for the selective identification of enzyme activity. However, this compound has several limitations, including the potential for off-target effects and the requirement for specialized equipment and expertise.
未来方向
There are several future directions for 1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide research, including the development of new this compound probes for the identification and characterization of enzyme activities in specific biological systems. Additionally, this compound could be used to study the activity of enzymes involved in disease processes, such as cancer and neurodegenerative diseases. Finally, this compound could be used in drug discovery to identify new drug targets and to screen for potential drug candidates.
Conclusion:
In conclusion, this compound is a valuable tool for identifying and characterizing enzyme activities in complex biological systems. This compound has potential applications in various research fields, including proteomics, drug discovery, and neuroscience. While this compound has several advantages for lab experiments, it also has several limitations. However, with further research and development, this compound could have a significant impact on our understanding of biological processes and the development of new therapeutics.
合成方法
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 5-bromo-2-pyridinecarboxylic acid with acetic anhydride to form 5-acetyl-2-bromopyridine. This intermediate compound is then reacted with piperidinecarboxylic acid in the presence of a coupling reagent to yield this compound.
科学研究应用
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide is widely used in various research fields, including proteomics, drug discovery, and neuroscience. This compound is a valuable tool for identifying and characterizing enzyme activities in complex biological systems. It can be used to study the activity of enzymes involved in various biological processes, including metabolism, signal transduction, and protein degradation. This compound has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates. In neuroscience, this compound has been used to study the activity of enzymes involved in neurotransmitter synthesis and degradation.
属性
IUPAC Name |
1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-9(18)17-6-4-10(5-7-17)13(19)16-12-3-2-11(14)8-15-12/h2-3,8,10H,4-7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHLDSGTLQMOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)

![3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5308463.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)

